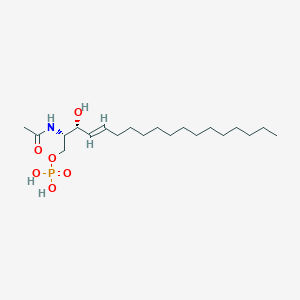

N-acetylsphingosine 1-phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-acetylsphingosine 1-phosphate (CHEBI:46981) is a N-acylsphingosine 1-phosphate in which the N-acyl group is specified as acetyl . It is a molecular entity focused on ‘small’ chemical compounds .

Synthesis Analysis

N-acetylsphingosine 1-phosphate is a ceramide phosphate compound having the phosphate group in the 1-position and an unspecified acyl group attached to the nitrogen atom . The phosphorylation mediated by sphingosine kinases leads to the formation of S1P .Molecular Structure Analysis

The molecular formula of N-acetylsphingosine 1-phosphate is C20H40NO6P . It has an average mass of 421.509 Da and a monoisotopic mass of 421.259338 Da . The InChI string representation of its structure is InChI=1S/C20H40NO6P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)19(21-18(2)22)17-27-28(24,25)26/h15-16,19-20,23H,3-14,17H2,1-2H3,(H,21,22)(H2,24,25,26)/b16-15+/t19-,20+/m0/s1 .Chemical Reactions Analysis

The interactions of exogenous cell-permeable ceramides and ceramide-1-phosphates in modifying DNA synthesis and signal transduction were investigated in Rat-1 fibroblasts . C2- and C8-Ceramide-1-phosphates stimulated DNA synthesis and cell division .Scientific Research Applications

Breast Cancer Biology and Therapy

Ceramides, including C2 Ceramide-1-phosphate, play a significant role in breast cancer biology and therapy . They regulate the balance between elevated cell proliferation and reduced cell death, which are classic hallmarks of cancer . Ceramide turnover to downstream sphingolipids, such as sphingomyelin, hexosylceramides, sphingosine-1-phosphate, and ceramide-1-phosphate, is crucial in driving pro-tumorigenic phenotypes, such as proliferation, survival, migration, stemness, and therapy resistance .

2. Head and Neck Squamous Cell Carcinoma (HNSCC) C2 Ceramide-1-phosphate has been found to induce cell death and protective autophagy in head and neck squamous cell carcinoma (HNSCC) cells . It simultaneously induces caspase-3-independent apoptosis and programmed necrosis . An autophagy inhibitor enhances C2 Ceramide-1-phosphate-mediated cytotoxicity, while a programmed-necrosis inhibitor produces the opposite effect .

Anti-apoptotic Lipid

Ceramide-1-phosphate has been implicated as an anti-apoptotic lipid . Specifically, it has been shown to prevent cell death in bone marrow-derived macrophages (BMDMs) after withdrawal of macrophage colony-stimulating factor (M-CSF) .

4. Modulation of Protein Kinase A and Protein Kinase C Ceramide-1-phosphate directly modulates protein kinase A and protein kinase C . These kinases are known to be involved in the modulation of ion transporters including the renal Na + -ATPase .

5. Phosphorylation of Protein Kinase B (PKB) Ceramide-1-phosphate stimulates the phosphorylation of protein kinase B (PKB) . PKB is a target of kinases from different signaling pathways including PI3K, cAMP-dependent protein kinase (PKA), and PKC-ζ .

Mechanism of Action

- Role : It has dual actions: promoting cell survival as an intracellular second messenger and stimulating cell migration as an extracellular receptor agonist .

- Intracellular Action : C1P promotes cell survival by inhibiting apoptosis. It blocks DNA fragmentation and the caspase-9/caspase-3 pathway, thus preventing programmed cell death .

- Extracellular Action : C1P stimulates cell migration through specific plasma membrane receptors coupled to Gi proteins .

- C1P is generated by phosphorylation of ceramide via ceramide kinase (CerK). It regulates cell proliferation and apoptosis .

- C1P is a potent pro-inflammatory agent, impacting inflammatory responses .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Future Directions

The importance of neuroinflammation in many other brain diseases would expect an extension of the use of such analogs for the treatment of other ailments in the future . The multifaceted possibility to address the metabolism and biology of bioactive sphingosine 1-phosphate as novel targets for the development of therapeutic paradigms and the discovery of new drugs .

properties

IUPAC Name |

[(E,2S,3R)-2-acetamido-3-hydroxyoctadec-4-enyl] dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40NO6P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)19(21-18(2)22)17-27-28(24,25)26/h15-16,19-20,23H,3-14,17H2,1-2H3,(H,21,22)(H2,24,25,26)/b16-15+/t19-,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWPZKJVGDYNEAW-QUDYQQOWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)NC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40NO6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-acetylsphingosine 1-phosphate | |

Q & A

Q1: What is known about the presence and levels of C2-ceramide 1-phosphate in mammalian tissues?

A: While C2-ceramide is a commonly used analog in ceramide research, its phosphorylated form, C2-ceramide 1-phosphate, has been less extensively studied. Research has confirmed the presence of C2-ceramide in mammalian tissues, specifically in the brain (±10 pmol/g) and liver (±25 pmol/g) of mice []. These levels were significantly lower (approximately 5000-fold) compared to the predominant long-chain ceramide species []. Although the study didn't directly quantify C2-ceramide 1-phosphate levels, it demonstrated that human ceramide kinase (HsCERK) effectively phosphorylates C2-ceramide []. This finding suggests that C2-ceramide 1-phosphate can be generated in vivo and may play a role in cellular processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

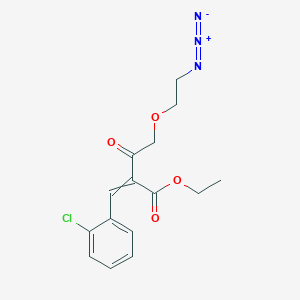

![(6-{2-[3-(4-Phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B1140277.png)

![Ethanone, 1-(2-methyl-2-azabicyclo[2.2.1]hept-5-en-3-yl)-, exo- (9CI)](/img/no-structure.png)

![(S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-(2-fluoro-phenyl)acrylamide](/img/structure/B1140279.png)

![6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B1140281.png)

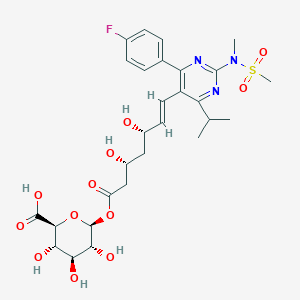

![Methyl erythro-(E)-7-[2,6-Diisopropyl-4-(4-fluorophenyl)-5-hydroxymethyl-pyrid-3-yl]-3,5-dihydroxy-hept-6-enoate](/img/structure/B1140289.png)

![Methyl erythro-(E)-7-[5-tert-Butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyrid-3-yl]-3,5-dihydroxy-hept-6-enoate](/img/structure/B1140290.png)

![Methyl 7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B1140291.png)